molecular formula C8H7N3O2 B15095000 Methyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Methyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Cat. No.: B15095000
M. Wt: 177.16 g/mol
InChI Key: PPHXTVMNDQFXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate can be achieved through various methods. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . Another approach includes the use of isoamyl nitrite in dimethylformamide or sodium nitrite in aqueous acetic acid, followed by aminating commercially available 2-amino-3,5-dibromopyrazine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are common techniques to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridines, which can exhibit enhanced biological activities .

Scientific Research Applications

Methyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group, which imparts distinct chemical and biological properties. Its ability to inhibit c-Met kinase with high specificity sets it apart from other similar compounds .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

methyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-2-3-11-5-9-10-7(11)4-6/h2-5H,1H3

InChI Key

PPHXTVMNDQFXKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NN=CN2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.